(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone
Description
The compound (4-Chloro-3-((4-methylpent-3-en-1-yl)oxy)phenyl)(phenyl)methanone is a benzophenone derivative characterized by:
- Chlorine substitution at the para position of one phenyl ring.
- A (4-methylpent-3-en-1-yl)oxy group at the meta position of the same ring.
- A phenyl group attached to the ketone moiety. This structure confers unique physicochemical properties, such as lipophilicity (due to the branched alkenyloxy chain) and electronic effects from the chlorine substituent.
Properties
CAS No. |
2135332-91-9 |
|---|---|
Molecular Formula |
C19H19ClO2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
[4-chloro-3-(4-methylpent-3-enoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H19ClO2/c1-14(2)7-6-12-22-18-13-16(10-11-17(18)20)19(21)15-8-4-3-5-9-15/h3-5,7-11,13H,6,12H2,1-2H3 |
InChI Key |
QUSQKVGUYVXKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone involves multiple steps. One common method includes the reaction of 4-chlorophenol with 4-methylpent-3-en-1-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques such as esterification and Friedel-Crafts acylation .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Benzophenone Derivatives
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name (CAS) | Substituents | Molecular Weight | Melting Point (°C) | Purity (LC-MS) | Key Features |
|---|---|---|---|---|---|
| (4-Chloro-3-((4-methylpent-3-en-1-yl)oxy)phenyl)(phenyl)methanone | 4-Cl, 3-(4-methylpent-3-en-1-yl)oxy | ~318.8 (estimated) | N/A | N/A | Branched alkenyloxy chain enhances lipophilicity; potential metabolic instability due to alkene . |
| (4-Chlorophenyl)(4-((5-(3-methylpiperidin-1-yl)pentyl)oxy)phenyl)methanone (15) [CAS N/A] | 4-Cl, 4-(pentyloxy-3-methylpiperidine) | 366.38 (as oxalate salt) | 149–151 | 100% | Piperidine substituent improves solubility and H3 receptor affinity; higher molecular weight . |
| 4-Chloro-2-fluoro-3′-(4-methylpiperazinomethyl)benzophenone [898789-18-9] | 4-Cl, 2-F, 3-(piperazinomethyl) | ~372.8 | N/A | 97% | Fluorine and piperazine enhance CNS penetration; used in receptor-binding studies . |
| 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone [1011958-75-0] | 4-Cl, 3-(thiazinan-dioxide), 4-morpholine | ~366.9 | N/A | N/A | Sulfone and morpholine groups increase polarity; potential for kinase inhibition . |
| (4-Chlorophenyl)[4-(4-chlorophenoxy)phenyl]methanone [28315-73-3] | 4-Cl, 4-(4-Cl-phenoxy) | ~373.2 | N/A | N/A | Symmetric chlorophenoxy groups may promote π-π stacking; used in polymer stabilization . |
Physicochemical Properties
- Lipophilicity : The target compound’s branched alkenyloxy chain likely increases logP compared to straight-chain analogues (e.g., Compound 15). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Melting Points : Chlorine and rigid substituents (e.g., piperidine in Compound 15) elevate melting points (>145°C), while flexible chains lower them .
Biological Activity
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHClO
- Molecular Weight : 300.81 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to (4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: MCF-7 Cell Line
In a controlled experiment, MCF-7 (breast cancer) cells were treated with varying concentrations of the compound. The results are summarized in the table below:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 65 | 30 |
| 50 | 40 | 50 |
This data indicates a dose-dependent decrease in cell viability and an increase in apoptosis, suggesting that the compound effectively induces cytotoxicity in cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study conducted by researchers at the University of Bath demonstrated that it has inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl rings or alkyl groups attached to the ether link have been shown to influence both anticancer and antimicrobial activities. For instance, replacing the chloro group with a bromo group resulted in enhanced potency against certain cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
